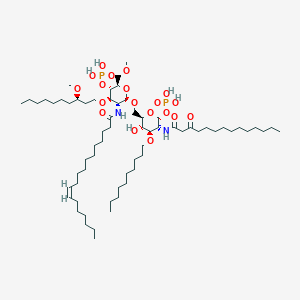
エリトラン
概要
説明
エリトランは、Toll様受容体4(TLR4)の阻害剤として作用する合成脂質です。 当初、感染に対する過剰な炎症反応である重症敗血症の潜在的な治療薬として開発されました . エリトランは、グラム陰性菌の外膜の成分であるリポ多糖の脂質A部分と構造的に類似しています .
2. 製法
合成経路と反応条件: エリトランは、その複雑な脂質構造を組み立てて、複数のステップで合成されます反応条件は、通常、最終生成物の正しい立体化学を確保するために、温度、pH、および特定の触媒の使用を正確に制御する必要があります .
工業生産方法: エリトランの工業生産には、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれます。 このプロセスには、最終生成物を純粋な形で得るためのクロマトグラフィーや結晶化などの厳格な精製ステップが含まれます .
科学的研究の応用
Eritoran has been extensively studied for its potential therapeutic applications:
Sepsis Treatment: Initially developed to inhibit the excessive inflammatory response in sepsis by blocking TLR4 activation.
Liver Disease: Shown to attenuate hepatic inflammation and fibrosis in animal models of chronic liver injury.
Cancer Research: Investigated for its ability to suppress colon cancer progression by altering the balance of Toll-like receptors that bind lipopolysaccharide.
作用機序
エリトランは、Toll様受容体4(TLR4)を阻害することで効果を発揮します。 TLR4は、自然免疫システムの一部であり、病原体を認識し、炎症反応を引き起こす上で重要な役割を果たします。 エリトランはTLR4に結合し、リポ多糖によるTLR4の活性化を防ぎ、インターロイキン6や腫瘍壊死因子αなどの炎症性サイトカインの産生を減少させます .
6. 類似の化合物との比較
エリトランは、TLR4アンタゴニストと呼ばれる化合物のクラスに属します。 類似の化合物には以下が含まれます。
TAK-242: 炎症性疾患の治療に潜在的な効果を示す別のTLR4阻害剤です.
FP7: TLR4 / MD2複合体を阻害するように設計された合成類似体です.
E5531: エリトランの由来となったTLR4阻害剤の初代です.
独自性: エリトランの独自性は、脂質Aとの構造的類似性にあります。この類似性により、エリトランはTLR4への結合についてリポ多糖と効果的に競合し、受容体の活性化を阻害します .
Safety and Hazards
将来の方向性
Future sepsis treatments will depend on better understanding the complex biological mechanisms of sepsis pathogenesis, the high heterogeneity of septic humans as defined by clinical presentations and unique immunological biomarkers, and improved stratifications for targeted interventions . The development of Eritoran tetrasodium (E5564), a potent and full antagonist of LPS at TLR4, is a significant advance and offers hope that other TLR-selective antagonists may become available in future years .
生化学分析
Biochemical Properties
Eritoran acts as a toll-like receptor 4 (TLR4) inhibitor . It has been shown to down-regulate the intracellular generation of pro-inflammatory cytokines IL-6 and TNF-alpha in human monocytes . This suggests that Eritoran interacts with these biomolecules and inhibits their activity, thereby playing a significant role in biochemical reactions.
Cellular Effects
Eritoran has demonstrated significant effects on various types of cells and cellular processes. In mouse models of chronic liver injury, Eritoran significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration without altering hepatic steatosis . Additionally, Eritoran attenuated liver fibrosis by decreasing hepatic stellate cells (HSCs) activation . These findings suggest that Eritoran influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Eritoran exerts its effects at the molecular level primarily through its action as a TLR4 inhibitor . It inhibits lipid A binding to MD2 and terminates MD2/TLR4-mediated signaling . This mechanism of action suggests that Eritoran binds to biomolecules, inhibits enzymes, and changes gene expression to exert its effects.
Temporal Effects in Laboratory Settings
Eritoran has a relatively long half-life of 50.4 to 62.7 hours This suggests that it remains stable over time in laboratory settings
Dosage Effects in Animal Models
In mouse models of chronic liver injury, Eritoran (10 mg/kg) was administered and it significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration
Transport and Distribution
Eritoran is primarily bound to high-density lipoproteins, approximately 55% This suggests that it may be transported and distributed within cells and tissues via these lipoproteins
準備方法
Synthetic Routes and Reaction Conditions: Eritoran is synthesized through a multi-step process involving the assembly of its complex lipid structureThe reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of eritoran involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography and crystallization to obtain the final product in its pure form .
化学反応の分析
反応の種類: エリトランは、ヒドロキシル基やリン酸基などの反応性官能基の存在により、主に置換反応を起こします。 また、エステル化反応やアミド化反応にも関与する可能性があります .
一般的な試薬と条件:
置換反応: 通常、穏和な条件下でアミンやアルコールなどの求核剤が関与します。
エステル化: 硫酸などの触媒の存在下で、カルボン酸またはその誘導体の使用が必要です。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまなエリトランのエステル誘導体とアミド誘導体があり、特定の用途に合わせてさらに改変できます .
4. 科学研究への応用
エリトランは、潜在的な治療用途について広く研究されてきました。
類似化合物との比較
Eritoran is part of a class of compounds known as TLR4 antagonists. Similar compounds include:
TAK-242: Another TLR4 inhibitor that has shown potential in treating inflammatory diseases.
FP7: A synthetic analogue designed to inhibit the TLR4/MD2 complex.
E5531: The first generation of TLR4 inhibitors from which eritoran was derived.
Uniqueness: Eritoran’s uniqueness lies in its structural similarity to lipid A, which allows it to effectively compete with lipopolysaccharide for binding to TLR4, thereby blocking the receptor’s activation .
特性
IUPAC Name |
[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSMYQFMCXXNPC-MFCPCZTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H126N2O19P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873217 | |
| Record name | Eritoran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1313.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eritoran is a toll-like receptor 4 inhibitor. | |
| Record name | Eritoran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
185955-34-4 | |
| Record name | Eritoran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185955-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eritoran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eritoran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eritoran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERITORAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Eritoran?
A1: Eritoran is a synthetic lipid A mimetic that acts as a Toll-like receptor 4 (TLR4) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the TLR4/myeloid differentiation factor 2 (MD-2) complex on immune cells, preventing the binding of lipopolysaccharide (LPS), a potent immunostimulatory component of Gram-negative bacteria. [, , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of Eritoran binding to the TLR4/MD-2 complex?
A2: By blocking LPS binding, Eritoran inhibits the activation of downstream signaling pathways, including NF-κB and MAPK pathways. [, , , , , , , ] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, , , , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of Eritoran?
A3: The molecular formula of Eritoran tetrasodium is C31H57NNa4O18P. Its molecular weight is 883.7 g/mol.
Q4: What is known about the stability of Eritoran in different solutions?
A4: Eritoran is not known to possess catalytic properties and has not been explored for applications in catalysis.
Q5: Have computational methods been used to study Eritoran and its interactions?
A5: Yes, molecular modeling studies have been conducted to understand the binding interactions of Eritoran with the TLR4/MD-2 complex in different species. [, ] These studies have shed light on the species-specific activity profiles of Eritoran and related compounds like lipid IVa.
Q6: How does the structure of Eritoran relate to its activity as a TLR4 antagonist?
A6: Eritoran is a synthetic analog of lipid A, mimicking its structure to competitively bind to the TLR4/MD-2 complex. [, ] Modifications to the lipid A scaffold can impact its activity and species specificity. For instance, lipid IVa, a tetra-acylated precursor of lipid A, exhibits species-dependent activity, acting as an agonist in mice but an antagonist in humans. []
Q7: What are the formulation strategies employed to improve the stability and bioavailability of Eritoran?
A7: Eritoran is formulated as a tetrasodium salt for intravenous administration. [, , , ] The formulation is designed to ensure stability and solubility for intravenous delivery.
A7: Information on SHE regulations is not provided in the provided research articles.
Q8: What is the pharmacokinetic profile of Eritoran?
A8: Eritoran exhibits a long pharmacokinetic half-life, slow plasma clearance, and a small volume of distribution. [, ] It binds extensively to HDLs, which influences its pharmacodynamic profile. [, ]
Q9: How does the pharmacodynamic profile of Eritoran relate to its dosing regimen?
A9: Eritoran exhibits a shorter pharmacodynamic half-life compared to its pharmacokinetic half-life. [, ] This finding led to the exploration of intermittent intravenous infusion strategies to maintain continuous pharmacodynamic activity. [] Studies demonstrated that twice-daily dosing could effectively replace continuous infusion while maintaining LPS blockade. []
Q10: What in vitro and in vivo models have been used to study Eritoran's efficacy?
A10: Eritoran's efficacy has been investigated in various in vitro and in vivo models, including:
- In vitro:
- In vivo:
- Rodent models of sepsis induced by LPS administration. [, , , , , , , ]
- Mouse models of myocardial ischemia-reperfusion injury. []
- Rat models of endotoxin-induced inflammation in the eye. []
- Animal models of influenza virus infection. [, , , , ]
- Rat models of chronic stress-induced myocardial injury. []
Q11: What were the key findings of preclinical studies investigating Eritoran's effects on influenza virus infection?
A11: Preclinical studies demonstrated that Eritoran treatment:
- Reduced lung pathology and mortality in mice infected with a mouse-adapted influenza A virus. [, ]
- Blocked influenza-induced lethality in wild-type mice. []
- Blunted serum HMGB1 levels and improved lung pathology in influenza B virus-infected cotton rats. []
- Reversed influenza-induced suppression of CXCL1 and CXCL2, restoring neutrophil recruitment and reducing bacterial burden in a secondary bacterial infection model. []
Q12: What were the primary outcomes of the Phase II clinical trial of Eritoran in patients with severe sepsis?
A12: The Phase II trial showed that Eritoran was generally well-tolerated. [] While the overall 28-day mortality rates were not significantly different between the Eritoran and placebo groups, a trend towards lower mortality was observed in a pre-specified subgroup of patients with higher APACHE II scores (indicating higher severity of illness). []
Q13: What were the outcomes of the Phase III ACCESS trial of Eritoran in severe sepsis?
A13: The Phase III ACCESS trial, unfortunately, did not show a statistically significant reduction in 28-day all-cause mortality in patients with severe sepsis treated with Eritoran compared to placebo. []
A13: The provided research articles do not contain information on resistance or cross-resistance to Eritoran.
Q14: What is the safety profile of Eritoran based on preclinical and clinical studies?
A14: The provided research articles primarily focus on the intravenous administration of Eritoran and do not delve into alternative drug delivery or targeting strategies.
Q15: Have any biomarkers been identified to predict the efficacy of Eritoran or monitor treatment response?
A15: The provided research articles do not contain information on the environmental impact or degradation of Eritoran.
Q16: Beyond sepsis, what other potential applications have been explored for Eritoran?
A16: Given its mechanism of action as a TLR4 antagonist, Eritoran has been investigated for its potential therapeutic benefits in several other conditions, including:
- Influenza virus infection: Preclinical studies have shown promising results for Eritoran in reducing lung injury and mortality in influenza-infected animals. [, , , , ]
- Myocardial ischemia-reperfusion injury: Eritoran has demonstrated cardioprotective effects in preclinical models of heart attack. []
- Neuroinflammation and depression: Emerging evidence suggests that TLR4 signaling may contribute to neuroinflammation and depression. [] Preclinical studies exploring Eritoran's antidepressant-like effects have shown promising results. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


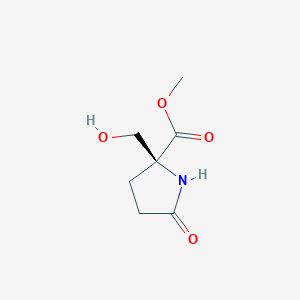
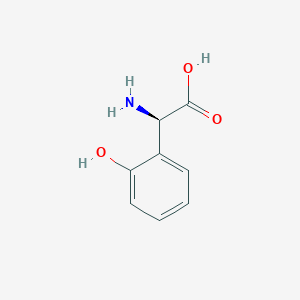
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
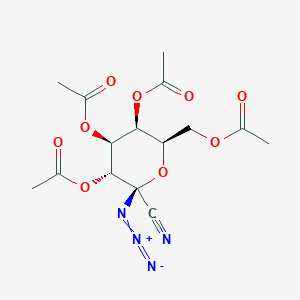
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
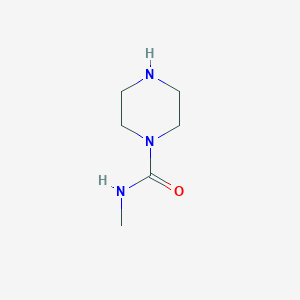
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
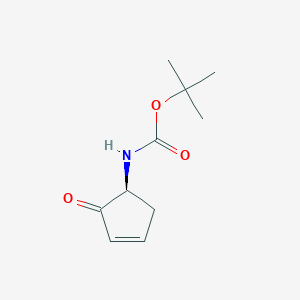
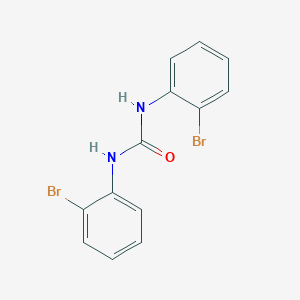
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)
